molecular formula C20H13FN2O2S2 B2720003 4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile CAS No. 478081-63-9

4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile

Cat. No.: B2720003
CAS No.: 478081-63-9
M. Wt: 396.45
InChI Key: ZWLIAXKJUUUVAS-UHFFFAOYSA-N
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Description

“4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile” is a chemical compound with the CAS Number: 478081-63-9 . It has a molecular weight of 397.47 . The compound is characterized by a thiophene ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H14FN2O2S2/c21-14-8-6-12 (7-9-14)16 (24)11-26-20-15 (10-22)17 (23)19 (27-20)18 (25)13-4-2-1-3-5-13/h1-9,27H,11,23H2 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.


Physical and Chemical Properties Analysis

The compound has a storage temperature of 28 C . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Synthesis Techniques and Novel Compounds :

    • A study by Puthran et al. (2019) highlighted the synthesis of novel Schiff bases using a compound similar to the one . These Schiff bases were screened for in vitro antimicrobial activity, with some showing excellent activity compared to others (Puthran et al., 2019).
    • Singh et al. (2014) developed a base-promoted synthesis method for 4-amino-3-aroyl//heteroaroyl/acetyl-2-methylsulfanyl-naphthalene-1-carbonitriles. This method represents an efficient approach for synthesizing similar compounds (Singh et al., 2014).
  • Antimicrobial Activity and Potential Applications :

    • Mange et al. (2013) synthesized a series of Schiff bases showing significant antibacterial and antifungal activity, highlighting the potential therapeutic applications of such compounds (Mange et al., 2013).
    • Desai et al. (2013) focused on synthesizing fluorobenzamides containing thiazole and thiazolidine, demonstrating antimicrobial efficacy. The presence of a fluorine atom was essential for enhancing antimicrobial activity (Desai et al., 2013).
  • Chemical Structure and Properties :

    • Fedyunyaeva and Shershukov (1993) studied the spectral and luminescence properties of similar compounds, demonstrating the transmission of electronic effects to the overall molecular π-electron system (Fedyunyaeva & Shershukov, 1993).
    • Potenti et al. (2021) provided a foundation for spectroscopic characterization of 4-fluoro-threonine, a related compound, through synthetic routes and theoretical investigations (Potenti et al., 2021).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

4-amino-5-benzoyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2S2/c21-14-8-6-12(7-9-14)16(24)11-26-20-15(10-22)17(23)19(27-20)18(25)13-4-2-1-3-5-13/h1-9H,11,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLIAXKJUUUVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC(=O)C3=CC=C(C=C3)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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